N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 224.13 g/mol. It is classified as an imidazole derivative, which is a five-membered ring containing nitrogen atoms. The compound features a cyclopropanamine moiety, contributing to its unique chemical properties and potential applications in scientific research and industry .
This compound is synthesized from simpler organic precursors, primarily through cyclization reactions involving imidazole derivatives. Its synthesis and applications have been documented in various scientific literature and patent filings, indicating its relevance in medicinal chemistry and organic synthesis .
N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride falls under the classification of:
The synthesis of N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride typically involves several key steps:
Specific synthetic routes may involve:
The molecular structure of N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride can be represented as follows:
The compound's InChI key is , and its canonical SMILES representation is .
N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride involves its interaction with biological targets, particularly in enzyme inhibition or modulation pathways due to its imidazole structure, which is known for interacting with various biological systems.
Research indicates that imidazole derivatives can affect biological processes by acting on specific receptors or enzymes, making this compound potentially useful in pharmacological applications .
Relevant data includes:
N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride has several scientific uses:
The pharmacological relevance of imidazole-cyclopropane conjugates stems from their stereoelectronic properties and spatial configuration. The imidazole ring provides:
Concurrently, the cyclopropane ring contributes:
N-[(4-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride exemplifies these properties, where the methylene linker between cyclopropane and imidazole allows rotational freedom while maintaining optimal distance (4.2–5.1 Å) between pharmacophoric elements. The 4-methyl substituent on the imidazole ring enhances lipophilicity (log P ≈ 1.2) and sterically blocks metabolic oxidation at this position [1] [2]. Molecular modeling indicates that the protonated amine (at physiological pH) forms salt bridges with aspartate/glutamate residues in enzyme active sites, while the imidazole ring coordinates catalytic metals or engages in hydrogen bonding [7].
Table 1: Comparative Structural Features of Cyclopropylamine-Imidazole Hybrids
Compound | Molecular Formula | Structural Features | Target Applications |
---|---|---|---|
N-[(4-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride | C8H15Cl2N3 | 4-Me-imidazole, cyclopropylamine, di-HCl salt | MAO-B, Kinase inhibitors |
N-[(1-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride | C8H15Cl2N3 | 1-Me-imidazole, cyclopropylamine, di-HCl salt | Not specified |
(Cyclopropylmethyl)[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine | C11H19N3 | N-ethyl-4-Me-imidazole, cyclopropylmethyl linker | Kinase inhibition |
[1-(4-Methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride | C7H15Cl2N3 | Propyl backbone, 4-Me-imidazole | Not specified |
Cyclopropanamine | C3H7N | Unsubstituted cyclopropylamine | Synthetic precursor |
The therapeutic exploration of cyclopropylamine derivatives originated with irreversible monoamine oxidase inhibitors (MAOIs) like tranylcypromine, where the cyclopropyl ring undergoes ring-opening upon enzymatic oxidation. This mechanistic paradigm shifted toward reversible inhibition strategies in the 1990s, driven by safety concerns over dietary interactions with irreversible MAOIs. Imidazole-cyclopropylamine hybrids emerged as promising reversible MAO-B inhibitors due to:
Concurrently, kinase inhibitor development (2000s) exploited the cyclopropyl group's ability to occupy hydrophobic pockets adjacent to ATP-binding sites. The 4-methylimidazole moiety in compounds like N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride demonstrated preferential affinity for kinases with proline gatekeeper residues due to optimal steric complementarity [7] [9].
Table 2: Evolution of Cyclopropylamine-Containing Bioactive Compounds
Decade | Key Developments | Therapeutic Focus |
---|---|---|
1960s | Tranylcypromine (non-selective MAOI) approved for depression | CNS disorders |
1990s | Reversible MAO-B inhibitors with imidazole-cyclopropylamine hybrids | Parkinson's disease neuroprotection |
2000s | 1,2-Dimethylimidazole-copper complexes for dioxygen binding studies | Bioinorganic catalysis |
2010s | Cyclopropylamine-imidazole hybrids in kinase high-throughput screening libraries | Oncology target validation |
2020s | Fluorinated derivatives (e.g., from Design and synthesis of fluorine aromatic scaffolds...) | Enhanced BBB penetration, metabolic stability |
Significant synthetic advancements enabled this progression, particularly:
These developments positioned N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride as a lead compound for dual-targeting (MAO-B and kinase) applications in neurodegenerative diseases and oncology.
The systematic naming of these hybrids follows IUPAC priority rules where "cyclopropanamine" serves as the parent hydride. For the subject compound:
The CAS Registry Number 1332529-31-3 specifically identifies the dihydrochloride salt form of the compound [1]. The molecular formula C8H15Cl2N3 confirms protonation at both the cyclopropylamine nitrogen and imidazole N1 positions, with chloride counterions [1] [2].
Stereochemically, the base structure lacks chiral centers but exhibits conformational isomerism:
The InChIKey NLHZXTJBEUYWHZ-UHFFFAOYSA-N specifies the connectivity but not stereochemistry, confirming the absence of defined chiral centers [2]. However, chiral analogs exist when substituents introduce stereogenic elements:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0